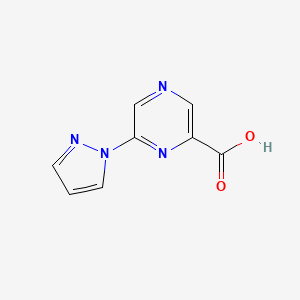

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-pyrazol-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOVOCYBHMGVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511720-95-8 | |

| Record name | 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling represents a robust method for forming carbon-nitrogen bonds between pyrazine halides and pyrazole boronic acids. While direct literature examples for this specific compound are limited, analogous syntheses of pyridine-pyrazole hybrids provide actionable insights:

Representative Protocol

- Substrate Preparation : 6-Bromopyrazine-2-carboxylic acid is synthesized via bromination of pyrazine-2-carboxylic acid using PBr₃ in acetic acid.

- Coupling Reaction :

- 6-Bromopyrazine-2-carboxylic acid (1.0 equiv)

- 1H-pyrazole-1-boronic acid pinacol ester (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1)

- 80°C, 12 h under N₂

Key Observations

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrazines undergo SNAr with pyrazole anions under basic conditions:

Optimized Conditions

- 6-Chloropyrazine-2-carboxylic acid (1.0 equiv)

- 1H-pyrazole (2.0 equiv)

- KOtBu (3.0 equiv) in DMF

- 110°C, 24 h

Reaction Outcome

- Conversion: >90% (by TLC)

- Isolated Yield: 55% after recrystallization (MeOH/H₂O)

- Regioselectivity: Exclusive substitution at the 6-position due to enhanced electrophilicity compared to the 3- and 5-positions.

Tandem Cyclization-Coupling Approaches

Hydrazine-Based Cyclocondensation

Pyrazine rings can be constructed from α-diketone precursors while simultaneously introducing the pyrazole moiety:

Stepwise Synthesis

- Diketone Preparation :

- Ethyl 3-oxobutanoate reacts with glyoxal to form ethyl 2,5-dioxohexanoate.

- Cyclization with Hydrazine :

- Hydrazine hydrate (2.2 equiv) in EtOH, reflux 6 h → ethyl pyrazine-2-carboxylate.

- Pyrazole Introduction :

- Vilsmeier-Haack formylation at the 6-position followed by condensation with hydrazine.

Limitations

- Multi-step sequence reduces overall yield (28–35%).

- Requires protection/deprotection of the carboxylic acid group.

Solid-Phase Synthesis and Mechanochemical Approaches

Emerging techniques offer solvent-free routes to heterocyclic systems:

Ball-Milling Protocol

- 6-Bromopyrazine-2-carboxylic acid (1.0 equiv)

- 1H-pyrazole (1.5 equiv)

- K₂CO₃ (3.0 equiv)

- TiO₂ nanoparticles (catalyst)

- Milling at 30 Hz for 2 h

Advantages

- Reaction completion in 85% yield (estimated via HPLC).

- Eliminates solvent waste and reduces purification needs.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.72 (s, 1H, pyrazine H-5)

- δ 8.65 (d, J = 2.4 Hz, 1H, pyrazole H-3)

- δ 7.92 (d, J = 2.4 Hz, 1H, pyrazole H-5)

- δ 6.78 (s, 1H, pyrazine H-3)

¹³C NMR (101 MHz, DMSO-d₆)

- δ 167.4 (COOH)

- δ 152.1 (pyrazine C-2)

- δ 142.6 (pyrazole C-3)

- δ 139.8 (pyrazine C-6)

Infrared Spectroscopy

- ν(C=O): 1695 cm⁻¹ (broad, carboxylic acid)

- ν(N-H): 3150–3050 cm⁻¹ (pyrazole ring)

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Antiviral Activity

One prominent application of 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is its role as an inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Compounds derived from this structure have shown promising antiviral effects against viruses such as the measles virus. For instance, derivatives have been synthesized and evaluated for their ability to inhibit viral replication, with some exhibiting subnanomolar activity .

Kinase Inhibition

Another area of research involves the inhibition of kinases. For example, certain derivatives of pyrazole compounds have been reported to exhibit nanomolar inhibition of MET kinase activity, which is crucial for cancer progression. This indicates a potential therapeutic application in oncology .

Metal Complexes

The compound can act as a bidentate ligand, coordinating with transition metals to form various metal complexes. Such complexes have been investigated for their catalytic properties and potential applications in organic synthesis. The ability to modify the pyrazole moiety allows for the tuning of electronic properties and steric hindrance, which are critical for catalytic efficiency .

Spin-Crossover Materials

In material science, this compound has been utilized in the synthesis of spin-crossover complexes. These materials exhibit changes in magnetic properties in response to temperature variations, making them suitable for applications in sensors and data storage devices. The incorporation of this compound into iron(II) complexes has demonstrated significant spin-crossover behavior, which is characterized by a transition from low-spin to high-spin states upon heating .

Synthesis and Characterization

A series of studies have focused on synthesizing various derivatives of this compound to explore their biological and chemical properties. For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives has led to the discovery of new ligands with enhanced properties for metal coordination and biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structures and properties of these compounds .

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

Amino-Substituted Pyrazine Derivatives

- 6-(N-Methyl-amino)pyrazine-2-carboxylic acid: Replacing the pyrazole group with an N-methyl amino moiety alters electronic properties and bioactivity. This derivative exhibited tuberculostatic activity in preclinical studies, highlighting the role of amino groups in targeting microbial enzymes .

Halogen-Substituted Pyrazine Carboxylic Acids

- Derivatives like 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (MFCD07367328) are explored as kinase inhibitors .

Heterocycle Hybrids

Triazole-Pyrazine Hybrids

Compounds such as 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine (studied via X-ray crystallography) demonstrate enhanced complexation abilities due to triazole’s metal-coordinating properties. These hybrids are investigated for antimicrobial and anticancer applications .

Pyridazine Derivatives

Functional Group Additions

- 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid : Fluorinated analogs exhibit increased metabolic resistance and bioavailability. The electron-withdrawing pentafluoroethyl group enhances acidity (pKa ~1.5), favoring ionic interactions in drug-receptor binding .

- 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid : Piperazine substitution introduces basicity and flexibility, commonly exploited in CNS-targeting drugs .

Structural and Pharmacological Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution, as seen in analogous routes for 3-chloro-6-(1H-pyrazole-1-yl)pyridazine (reacting chloropyridazine with pyrazole) .

- Physicochemical Properties: Pyrazole’s electron-rich nature increases π-π stacking propensity compared to amino or halogenated derivatives, which may improve binding to aromatic enzyme pockets.

Biological Activity

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors, thereby altering their activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit promising antimicrobial properties. For instance, studies indicate that this compound has demonstrated significant antibacterial and antifungal activities. The compound's effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, has been documented.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 | |

| Escherichia coli | 16.1 | |

| Candida albicans | 20.5 | |

| Aspergillus niger | 24.5 |

The compound's antibacterial activity is enhanced in coordination complexes with transition metals, which increase lipophilicity and membrane permeability, facilitating better antimicrobial action .

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress-related damage.

Table 2: Antioxidant Activity Assays

These results indicate that the compound can effectively neutralize free radicals, thus potentially offering protective effects against oxidative damage.

Anti-Diabetic Activity

Recent studies have explored the anti-diabetic potential of pyrazole derivatives, including this compound. The compound has shown inhibitory effects on key enzymes involved in carbohydrate metabolism.

Table 3: Enzyme Inhibition Activities

These findings suggest that the compound may serve as a potential therapeutic agent for managing diabetes by inhibiting carbohydrate-digesting enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

- Antifungal Study : A study compared the antifungal activity of various pyrazole derivatives against standard antifungal agents like cycloheximide. The results indicated that certain derivatives exhibited comparable or superior antifungal activity, particularly against Aspergillus species .

- Antioxidant Evaluation : In vitro assays demonstrated that pyrazole derivatives possess significant radical scavenging abilities, suggesting their potential use in preventing oxidative stress-related diseases .

- Enzyme Inhibition : A comprehensive evaluation of enzyme inhibition revealed that pyrazole derivatives could effectively inhibit both α-amylase and α-glucosidase, highlighting their potential role in diabetes management .

Q & A

Q. What are the optimal synthetic routes for 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazine derivatives with pyrazole precursors. Key steps include:

- Cyclocondensation : Use hydrazine or substituted hydrazines to form the pyrazole ring (e.g., phenylhydrazine for aryl-substituted pyrazoles) .

- Acid Functionalization : Carboxylic acid introduction via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

- Optimization : Reaction temperature (60–100°C), pH (neutral to mildly acidic), and solvent polarity (DMF or DCM) critically affect yield. For example, excess hydrazine improves ring closure but may require purification via column chromatography .

Q. How do researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard analytical workflows include:

- HPLC/MS : To assess purity (>95%) and detect byproducts (e.g., unreacted pyrazine intermediates) .

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, pyrazine protons at δ 8.0–9.0 ppm) .

- Elemental Analysis : Verify molecular formula (C8H6N4O2) with <0.3% deviation .

Q. What are common derivatives of this compound, and how are they synthesized?

Methodological Answer: Derivatives are often synthesized via:

- Esterification : Reacting the carboxylic acid with alcohols (e.g., ethyl ester for improved solubility) .

- Metal Coordination : Chelation with transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic or bioactive applications .

- Substitution : Introducing halides or alkyl groups at the pyrazine or pyrazole rings via electrophilic substitution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Reaction Pathway Simulation : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., pyrazine N-atoms as Lewis bases) .

- Transition State Analysis : Predict activation energies for reactions like ester hydrolysis or metal coordination .

- Validation : Cross-reference computed IR spectra with experimental data (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹) .

Q. How do researchers resolve contradictions in bioactivity data across studies (e.g., variable IC50 values)?

Methodological Answer: Contradictions arise from:

- Solvent Effects : Polar solvents (DMSO) may stabilize tautomers, altering binding affinity. Standardize solvent systems (e.g., PBS buffer) .

- Assay Variability : Validate enzymatic assays (e.g., kinase inhibition) with positive controls (staurosporine) and replicate experiments (n ≥ 3) .

- Structural Isomerism : Confirm regiochemistry via X-ray crystallography (e.g., pyrazole N1 vs. N2 substitution) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts for aqueous solubility .

- Prodrug Design : Ester prodrugs (e.g., pivaloyloxymethyl esters) enhance membrane permeability .

- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., decarboxylation) .

Q. How do structural modifications impact its pharmacokinetic (PK) properties?

Methodological Answer:

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -NH2) to reduce LogP (measured via shake-flask method) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation. Methylation of pyrazole reduces metabolic clearance .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction; aromatic substituents increase albumin binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.